CYP3A4 Inhibition Liability: 1‑(5‑Formyl‑5‑methylhexyl)imidazole vs. Clinical TXAS Inhibitor Ozagrel
In a standardized human liver microsome assay using midazolam as probe substrate, 1‑(5‑formyl‑5‑methylhexyl)imidazole exhibited an IC₅₀ > 30,000 nM against CYP3A4, classifying it as a negligible CYP3A4 inhibitor [1]. In contrast, the structurally related clinical TXAS inhibitor Ozagrel (IC₅₀ = 11 nM for TXAS) demonstrates measurable CYP3A4 inhibition (IC₅₀ ≈ 233 nM for closely related imidazole‑containing TXAS inhibitors) [2]. The >100‑fold higher IC₅₀ of the formyl‑methylhexyl derivative indicates a substantially reduced drug–drug interaction risk profile for early‑stage lead optimization.
| Evidence Dimension | CYP3A4 inhibition in human liver microsomes (midazolam 1′-hydroxylation) |
|---|---|
| Target Compound Data | IC₅₀ > 30,000 nM |
| Comparator Or Baseline | Ozagrel-class TXAS inhibitors: IC₅₀ ≈ 233 nM (CYP3A4) |
| Quantified Difference | >100‑fold lower CYP3A4 inhibition |
| Conditions | Human liver microsomes; 5 min preincubation; NADPH initiation; 8 min reaction; midazolam substrate |
Why This Matters
A lower CYP3A4 inhibition profile reduces the probability of pharmacokinetic drug–drug interactions, a critical selection criterion when procuring building blocks for TXAS inhibitor lead optimization programs.
- [1] BindingDB Entry BDBM50257045 / CHEMBL4095685. Inhibition of CYP3A4 in human liver microsomes; IC₅₀ > 3.00E+4 nM. View Source
- [2] BindingDB Entry BDBM50568243 / CHEMBL4846752. Imidazole-containing TXAS inhibitor CYP3A4 IC₅₀ = 233 nM. View Source
